molecular formula C12H15NO B8377029 3-Methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

3-Methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B8377029
M. Wt: 189.25 g/mol
InChI Key: UECXDVSXDINYIA-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-methyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H15NO/c1-13-8-7-12(11(9-13)14-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

UECXDVSXDINYIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C(C1)O2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methyl-3-bromo-4-phenyl-4-piperidinol hydrobromide (4.10 g; 11.7 mmoles, described in Example 5) in water (5 ml) is cooled to 0°-5° C. Cold 10% aqueous sodium hydroxide solution (10 ml; 25 mmoles) is added dropwise with vigorous mechanical stirring, over a period of ten minutes. The solution is stirred for 30 min. and potassium carbonate is added to the solution at a temperature below 10° C. When the solution is saturated the solids are collected by filtration and crystallized from hexane at -70° C. to give the title compound, mp 44°-45° C. (R. E. Lyle and W. E. Krueger, supra, reported mp 43°-45° C.).
Name
1-methyl-3-bromo-4-phenyl-4-piperidinol hydrobromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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